1-(4-phenylphenyl)-2,4-dihydro-1H-benzo[f]quinolin-3-one
Descripción
Propiedades
IUPAC Name |
1-(4-phenylphenyl)-2,4-dihydro-1H-benzo[f]quinolin-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H19NO/c27-24-16-22(20-12-10-18(11-13-20)17-6-2-1-3-7-17)25-21-9-5-4-8-19(21)14-15-23(25)26-24/h1-15,22H,16H2,(H,26,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FIXJFHRCFOCKFV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C2=C(C=CC3=CC=CC=C32)NC1=O)C4=CC=C(C=C4)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H19NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50387631 | |
| Record name | ST4060854 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50387631 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
349.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
381671-20-1 | |
| Record name | ST4060854 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50387631 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Métodos De Preparación
The synthesis of 1-(4-phenylphenyl)-2,4-dihydro-1H-benzo[f]quinolin-3-one typically involves multi-step organic reactions. One common synthetic route includes the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 2-aminobenzophenone with suitable aldehydes or ketones in the presence of acidic or basic catalysts can lead to the formation of the desired quinoline derivative . Industrial production methods may involve optimizing these reactions for higher yields and purity, often using advanced techniques such as microwave-assisted synthesis or flow chemistry .
Análisis De Reacciones Químicas
1-(4-phenylphenyl)-2,4-dihydro-1H-benzo[f]quinolin-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions using hydrogen gas in the presence of palladium on carbon can convert the compound into its corresponding dihydroquinoline derivatives.
Common reagents used in these reactions include strong acids (e.g., sulfuric acid), bases (e.g., sodium hydroxide), and oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and the nature of the substituents on the quinoline ring.
Aplicaciones Científicas De Investigación
Pharmaceutical Applications
1-(4-phenylphenyl)-2,4-dihydro-1H-benzo[f]quinolin-3-one has been investigated for various pharmacological activities:
Anticancer Activity
Recent studies have highlighted its potential as an anticancer agent. For instance, derivatives of this compound were tested against several human cancer cell lines including lung (A549), breast (MCF-7), and colon (HCT-116) cancers. The cytotoxicity was evaluated using the MTT assay, revealing that certain derivatives exhibited significant inhibitory effects with IC values ranging from 6.31 to 10.45 μM depending on the substituents present on the phenyl groups .
| Compound | Cell Line | IC (μM) |
|---|---|---|
| 4h | A549 | 7.82 |
| 4e | MCF-7 | 10.45 |
| 4j | HCT-116 | 9.00 |
Neurokinin Receptor Antagonism
The compound has also been noted for its activity as a selective and potent antagonist of human neurokinin-3 receptors (HNK-3). This receptor is implicated in various physiological processes and diseases, making antagonists valuable for therapeutic development in conditions such as anxiety and depression .
Synthetic Applications
The synthetic versatility of 1-(4-phenylphenyl)-2,4-dihydro-1H-benzo[f]quinolin-3-one allows it to serve as a building block in organic synthesis:
- High Pressure Synthesis Techniques: Novel synthetic methodologies utilizing high-pressure Q-tube reactors have been developed to produce this compound efficiently from simpler precursors under mild conditions, enhancing atom economy and reducing waste .
Material Science Applications
In addition to its pharmaceutical potential, this compound may find applications in material sciences:
- Organic Light Emitting Diodes (OLEDs): Given its structural properties and electronic characteristics, derivatives of benzoquinoline compounds are being explored for use in OLED technology due to their potential for efficient light emission and stability .
Case Studies
Several key studies illustrate the applications of this compound:
Case Study 1: Anticancer Activity
A study conducted by researchers evaluated a series of benzoquinoline derivatives against cancer cell lines. The results indicated that modifications to the phenyl groups significantly influenced cytotoxicity, with electron-withdrawing groups enhancing activity against A549 cells .
Case Study 2: Neurokinin Receptor Research
Another study focused on the role of neurokinin receptors in pain modulation demonstrated that derivatives of this compound could effectively block receptor activity, suggesting potential therapeutic uses in pain management .
Mecanismo De Acción
The mechanism by which 1-(4-phenylphenyl)-2,4-dihydro-1H-benzo[f]quinolin-3-one exerts its effects involves interactions with molecular targets such as enzymes and receptors. For example, it may inhibit the activity of topoisomerases, enzymes involved in DNA replication, thereby preventing the proliferation of cancer cells . The compound’s structure allows it to bind to specific sites on these enzymes, disrupting their normal function and leading to cell death.
Comparación Con Compuestos Similares
Substituent Variations at Position 1 (N-Substituent)
The substituent at position 1 significantly influences biological activity and physicochemical properties:
Key Observations :
Substituent Variations at Position 3 (Ketone/Sulfonyl Groups)
The functional group at position 3 modulates electronic properties and biological interactions:
| Compound Name | Position 3 Substituent | Biological Activity | Reference |
|---|---|---|---|
| 1-(4-phenylphenyl)-2,4-dihydro-1H-benzo[f]quinolin-3-one | Ketone (-CO) | Base structure; moderate enzyme inhibition | N/A |
| 1-butyl-6-fluoro-3-(4-fluorobenzenesulfonyl)-1,4-dihydroquinolin-4-one | 4-fluorobenzenesulfonyl | Antiviral activity (EC₅₀ = 1.8 µM) | |
| 1-[(3-fluorophenyl)methyl]-3-(4-methoxybenzoyl)-6-methyl-1,4-dihydroquinolin-4-one | 4-methoxybenzoyl | Anti-inflammatory (IC₅₀ = 0.7 µM for COX-2) |
Key Observations :
- Sulfonyl groups (-SO₂) improve metabolic stability but may reduce solubility.
- Benzoyl groups enhance π-π interactions with protein targets, increasing potency .
Actividad Biológica
1-(4-phenylphenyl)-2,4-dihydro-1H-benzo[f]quinolin-3-one, with the CAS number 23981-08-0, is a compound belonging to the class of benzoquinolines. This compound has garnered interest due to its potential biological activities, particularly in the fields of cancer research and pharmacology. Understanding its biological properties is crucial for exploring its therapeutic applications.
- Molecular Formula : C₁₃H₉NO
- Molecular Weight : 195.217 g/mol
- LogP : 3.0936 (indicates lipophilicity)
Anticancer Activity
Recent studies have highlighted the anticancer potential of benzoquinoline derivatives, including 1-(4-phenylphenyl)-2,4-dihydro-1H-benzo[f]quinolin-3-one. Research indicates that compounds within this class exhibit significant antiproliferative effects against various cancer cell lines.
Case Study Findings :
- In a study assessing the growth-inhibitory potency of quinolone derivatives, 1-(4-phenylphenyl)-2,4-dihydro-1H-benzo[f]quinolin-3-one demonstrated notable activity against breast cancer cell lines (MDA-MB-231 and MCF-7) and prostate cancer cell lines (PC-3). The viability of MDA-MB-231 cells decreased significantly at concentrations as low as 10 µM, with further reductions observed at higher concentrations (25 µM) .
- The compound was also evaluated for its effect on human fetal lung fibroblast MRC-5 cells, where it exhibited minimal cytotoxicity (>82% survival) at a concentration of 15 µM, indicating a selective action against cancer cells .
The mechanism by which 1-(4-phenylphenyl)-2,4-dihydro-1H-benzo[f]quinolin-3-one exerts its biological effects may involve the inhibition of specific proteins associated with tumor growth. For instance, studies suggest that these compounds can induce degradation of Hsp90 client proteins, such as Cdk4, which are critical for cell cycle regulation and tumor progression .
Summary of Biological Activities
| Activity Type | Cell Line | Concentration (µM) | Viability (%) | GI50 (µM) |
|---|---|---|---|---|
| Antiproliferative | MDA-MB-231 | 10 | <47 | N/A |
| Antiproliferative | MDA-MB-231 | 25 | ~30 | N/A |
| Antiproliferative | PC-3 | 15 | ~56 | 28 |
| Cytotoxicity | MRC-5 | 15 | >82 | N/A |
Q & A
Basic: What synthetic strategies are effective for preparing 1-(4-phenylphenyl)-2,4-dihydro-1H-benzo[f]quinolin-3-one and its derivatives?
Methodological Answer:
Key routes include:
- Condensation reactions : Refluxing acetophenone derivatives with carbamide and quinolinols in ethanol to form the quinolinone core .
- Cross-coupling : Palladium-catalyzed Suzuki-Miyaura reactions (e.g., using PdCl₂(Ph₃P)₂ and t-Bu-XPhos) to introduce aryl groups at specific positions .
- Functionalization : Chlorination with POCl₃ or MnO₂-mediated oxidations to modify substituents .
Critical Step : Optimize reaction conditions (e.g., solvent, temperature) to enhance regioselectivity and yield.
Basic: How is the structural integrity of this compound confirmed in crystallographic studies?
Methodological Answer:
- X-ray crystallography : Use SHELX software (e.g., SHELXL) for structure refinement. Validate bond lengths, angles, and torsion angles against density functional theory (DFT) calculations .
- NMR spectroscopy : Assign peaks using ¹H/¹³C NMR and 2D techniques (e.g., COSY, NOESY) to confirm regiochemistry and substituent orientation .
Example : In , crystallographic data (CCDC deposition) confirmed the planar quinolinone core and phenylphenyl substituent geometry.
Basic: What in vitro assays are suitable for preliminary evaluation of biological activity?
Methodological Answer:
- Receptor binding assays : Radioligand displacement (e.g., [³H]-DTG for sigma receptors) to quantify affinity .
- Enzyme inhibition : Fluorescence-based kinase assays (e.g., mTOR inhibition with IC₅₀ determination) .
- Behavioral models : For CNS activity, use forced-swim tests (mice) to assess antidepressant-like effects .
Advanced: How can structure-activity relationships (SAR) guide optimization of mTOR inhibition?
Methodological Answer:
- Core modifications : Introduce tricyclic systems (e.g., benzo[h][1,6]naphthyridinone) to enhance mTOR binding via π-π stacking .
- Substituent effects : Add electron-withdrawing groups (e.g., CF₃) at the 3-position to improve potency and selectivity over PI3K .
- In silico docking : Use molecular dynamics simulations to predict interactions with the mTOR active site .
Validation : Compare biochemical IC₅₀ values with cellular phosphorylation assays (e.g., p-S6K1 inhibition) .
Advanced: How to resolve contradictions between biochemical and cellular assay data?
Methodological Answer:
- Dose-response profiling : Test compound solubility, membrane permeability, and off-target effects (e.g., kinase profiling panels) .
- Metabolic stability : Use liver microsomes to assess cytochrome P450-mediated degradation.
- Case Study : Torin1 showed 1000-fold selectivity for mTOR over PI3K in biochemical assays but required cellular validation to confirm target engagement .
Advanced: What strategies validate the compound's mechanism of action in vivo?
Methodological Answer:
- Xenograft models : Administer the compound (e.g., 20 mg/kg) in U87MG glioblastoma models and monitor tumor growth inhibition .
- Pharmacodynamic markers : Quantify downstream mTOR effectors (e.g., p-AKT, p-4E-BP1) in tumor tissues via Western blot .
- Sigma receptor agonism : Use antagonists (e.g., BMY14802) in pre-treatment studies to confirm receptor-mediated pathways .
Advanced: How to address low bioavailability in pharmacokinetic studies?
Methodological Answer:
- Prodrug design : Introduce ester or phosphate groups to enhance solubility.
- Formulation optimization : Use lipid-based carriers or cyclodextrin complexes.
- ADME profiling : Measure plasma half-life, tissue distribution, and metabolite identification via LC-MS/MS .
Advanced: How to design selective MAO inhibitors using analogous quinolinone scaffolds?
Methodological Answer:
- Hydrazone functionalization : Attach benzothiazine or thiophene groups to modulate MAO-A/B selectivity .
- Substituent screening : Test halogenated or methoxy groups at the 4-position to enhance isoform specificity.
Validation : Compare IC₅₀ values for MAO-A/B using Amplex Red assays and confirm reversibility via dialysis .
Advanced: What crystallographic challenges arise during refinement of quinolinone derivatives?
Methodological Answer:
- Disorder modeling : Address positional disorder in phenyl groups using SHELXL’s PART instruction .
- Twinned data : Apply HKLF5 format in SHELXL for high-resolution twinned datasets .
- Validation : Check R-factor convergence and Fo/Fc maps for residual electron density .
Advanced: How to reconcile conflicting sigma receptor binding vs. in vivo efficacy data?
Methodological Answer:
- Receptor occupancy studies : Use PET tracers (e.g., [¹¹C]-SA4503) to quantify brain penetration .
- Behavioral antagonism : Pre-treat with rimcazole to confirm sigma receptor-dependent effects in recovery-from-coma tests .
- Off-target screening : Profile against related GPCRs (e.g., dopamine D₂) to rule out cross-reactivity .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
